N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide
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Overview
Description
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide is an organic compound characterized by a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(hydroxymethyl)aniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-(hydroxymethyl)aniline and the carboxyl group of cyclobutanecarboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in N-[3-(carboxyphenyl)]cyclobutanecarboxamide.
Reduction: Reduction of the amide group yields N-[3-(hydroxymethyl)phenyl]cyclobutylamine.
Substitution: Electrophilic substitution on the phenyl ring can yield various substituted derivatives, depending on the reagents used.
Scientific Research Applications
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased rigidity or thermal stability.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Polymer Integration: In materials science, it can be incorporated into polymer chains, influencing the physical properties of the resulting material.
Comparison with Similar Compounds
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide: This compound has an aminomethyl group instead of a hydroxymethyl group, which can significantly alter its reactivity and applications.
N-[3-(methoxymethyl)phenyl]cyclobutanecarboxamide: The presence of a methoxymethyl group can affect the compound’s solubility and interaction with biological targets.
N-[3-(hydroxymethyl)phenyl]cyclopentanecarboxamide: The cyclopentane ring in place of the cyclobutane ring can influence the compound’s conformational flexibility and stability.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H15NO2/c14-8-9-3-1-6-11(7-9)13-12(15)10-4-2-5-10/h1,3,6-7,10,14H,2,4-5,8H2,(H,13,15) |
InChI Key |
AGINEIQZBSUEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
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